L-(-)-Fucose

Descripción general

Descripción

L-fucopyranose is the pyranose form of L-fucose. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a L-fucose and a fucopyranose.

Fucose is under investigation in clinical trial NCT03354533 (Study of ORL-1F (L-fucose) in Patients With Leukocyte Adhesion Deficiency Type II).

L-Fucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Fucose contains a Fucose motif and is often attached to a Ser/Thr aglycon.

L-Fucose is a natural product found in Ascoseira mirabilis with data available.

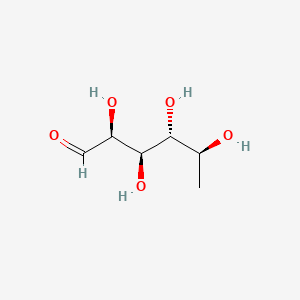

A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.

Actividad Biológica

L-(-)-Fucose, a naturally occurring deoxyhexose sugar, has garnered attention for its diverse biological activities, particularly in immunology and cellular signaling. This article explores the biological activity of L-fucose, highlighting its roles in immune modulation, cancer biology, and potential therapeutic applications.

Overview of this compound

L-fucose is a six-carbon sugar that is part of various glycan structures in both plants and animals. It is primarily found in red and brown seaweeds and is incorporated into glycoproteins and glycolipids through fucosylation, a process mediated by fucosyltransferases. The biological significance of L-fucose arises from its involvement in critical cellular processes such as cell signaling, adhesion, and immune response modulation.

Immunomodulatory Effects

Recent studies have demonstrated that L-fucose enhances the immunostimulatory activity of dendritic cells (DCs). In vitro experiments indicate that L-fucose treatment increases antigen uptake and processing by DCs, leading to enhanced T cell activation and proliferation. Specifically, single-cell RNA sequencing revealed that L-fucose upregulates genes associated with antigen presentation pathways, thereby promoting myeloid maturation towards monocyte-derived DCs (moDC) .

Table 1: Effects of L-fucose on Dendritic Cells

| Parameter | Control Group | L-Fucose Treatment |

|---|---|---|

| Antigen Uptake | Low | High |

| T Cell Proliferation | Moderate | High |

| MHC Class II Expression | Low | High |

| Gene Upregulation (scRNAseq) | Baseline | Significant |

Role in Cancer Biology

L-fucose has been implicated in tumor biology, particularly concerning its effects on immune cell regulation within the tumor microenvironment. Studies indicate that fucosylation of tumor-expressed proteins can enhance anti-tumor immune responses. For instance, the fucosylation of MHC class II proteins has been shown to trigger CD4+ T cell-mediated immune responses against melanoma cells .

Moreover, the modulation of immune cell interactions through fucosylation has potential therapeutic implications for cancer treatment. By enhancing the functionality of DCs and promoting their tumor-suppressive activities, L-fucose may serve as a valuable adjunct in immunotherapy strategies .

Case Studies

- Leukocyte Adhesion Deficiency Type II (LAD II) : A pivotal study investigated the use of an ultra-pure formulation of L-fucose (AVTX-803) in patients with LAD II, a genetic disorder characterized by impaired fucosylation leading to severe immune deficiencies. The administration of L-fucose was shown to replenish critical metabolic intermediates, improving glycoprotein synthesis and function in affected individuals .

- Cancer Immunotherapy : In preclinical models of melanoma, treatment with L-fucose enhanced the anti-tumor efficacy of DC-based vaccines by promoting DC maturation and T cell activation. This suggests that dietary supplementation with L-fucose could be explored as a strategy to augment existing cancer therapies .

Mechanistic Insights

The biological activity of L-fucose is largely mediated through its incorporation into glycan structures via fucosyltransferases. These enzymes utilize GDP-fucose as a substrate to modify target proteins. Notably, congenital mutations affecting GDP-fucose transporters lead to severe developmental and immune deficiencies, underscoring the critical role of fucosylation in normal physiological processes .

Table 2: Fucosyltransferases Involved in Biological Functions

| Fucosyltransferase | Function | Implication |

|---|---|---|

| FUT8 | Modifies N-glycans | Essential for development |

| FUT12/POFUT1 | Modulates O-glycans | Implicated in immunity |

| FUT13/POFUT2 | Involved in glycolipid synthesis | Important for signaling |

Aplicaciones Científicas De Investigación

Biological Significance and Mechanisms

L-(-)-Fucose is integral to the structure of glycoproteins and glycolipids, influencing cellular interactions, immune responses, and signaling pathways. Its absence of a hydroxyl group at the carbon-6 position distinguishes it from other sugars, leading to unique biological roles. The fucosylation process, where L-fucose is added to glycoproteins, is crucial for various physiological functions:

- Cell-Cell Interactions : Fucosylated glycans are essential for cell adhesion and recognition processes.

- Immune Response Modulation : L-fucose enhances the immunostimulatory activity of dendritic cells, improving antigen uptake and processing, which can bolster T cell activation .

- Tumor Biology : Aberrant accumulation of L-fucose has been associated with certain cancers, such as glioblastoma, where it serves as a potential biomarker for diagnosis and therapeutic targeting .

Glycobiology

This compound is extensively studied within glycobiology due to its role in glycan biosynthesis. It is used in:

- Enzyme Characterization : Research on fucosyltransferases that utilize GDP-L-fucose as a substrate helps elucidate mechanisms of glycosylation .

- Glycan Analysis : High-performance liquid chromatography techniques employ L-fucose as a standard for analyzing polysaccharides in various biological samples .

Cancer Research

In cancer biology, L-fucose's role in fucosylation has been linked to tumor progression:

- Diagnostic Biomarkers : Elevated levels of fucosylated proteins have been identified as markers for hepatocellular carcinoma (HCC) and mesenchymal glioblastoma .

- Therapeutic Targets : Inhibition of core fucosylation has shown promise in reducing tumor growth in preclinical models .

Biopharmaceutical Applications

This compound has significant applications in the biopharmaceutical industry:

Monoclonal Antibody Production

L-fucose is critical in the production of monoclonal antibodies (mAbs), influencing their efficacy and pharmacokinetics. Fucosylation affects the antibody-dependent cellular cytotoxicity (ADCC) activity against target cells, making it a focus area for enhancing therapeutic mAbs .

Treatment of Congenital Disorders

L-fucose supplementation is being investigated for treating congenital disorders like leukocyte adhesion deficiency type II (LAD II), where patients exhibit impaired fucosylation leading to severe immunodeficiency . Clinical trials are ongoing to assess its effectiveness in restoring normal immune function.

Nutraceutical and Dietary Applications

Recent studies suggest potential benefits of dietary L-fucose:

- Immunomodulation : Dietary L-fucose may enhance immune responses by modulating dendritic cell functions, which could be beneficial in immunotherapy contexts .

- Neuroprotection : Research indicates that L-fucose may stimulate neuronal activity under neurodegenerative conditions, presenting opportunities for Alzheimer's disease treatment .

Case Studies

Here are notable case studies highlighting the applications of this compound:

Propiedades

Número CAS |

2438-80-4 |

|---|---|

Fórmula molecular |

C6H12O5 |

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1 |

Clave InChI |

SHZGCJCMOBCMKK-DHVFOXMCSA-N |

SMILES |

CC(C(C(C(C=O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)O)O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

28161-52-6 |

Descripción física |

White crystals; [Sigma-Aldrich MSDS] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha Fucose alpha-Fucose Deoxygalactose Fucose |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-(-)-Fucose?

A1: this compound is represented by the molecular formula C6H12O5 and has a molecular weight of 164.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR and 13C NMR. []

Q3: How does this compound contribute to bacterial infection?

A: this compound is a component of the gastric mucus layer, particularly enriched in the pyloric gland area. This sugar serves as an adhesion factor for Helicobacter pylori, contributing to its colonization in the stomach. []

Q4: Can you elaborate on the role of this compound in cancer?

A: Research suggests that altering the fucose salvage pathway, responsible for GDP-L-fucose production, influences melanoma progression. Increasing this compound levels can hinder invadopodia formation, structures crucial for tumor cell invasion, and decrease the breakdown of the extracellular matrix by these invadopodia. This effect appears to be linked to the promotion of α-1,2 fucosylation, a specific type of protein modification involving this compound. []

Q5: Does this compound play a role in fertilization?

A: Research in Drosophila suggests a potential role for this compound in fertilization. Drosophila sperm possess a surface-bound α-L-fucosidase, an enzyme that removes L-fucose. The egg surface, particularly the chorion, displays a polarized distribution of α-L-fucose residues, suggesting this enzyme might interact with these residues during fertilization. [] A similar interaction mediated by L-fucose has also been observed in the red alga Antithamnion sparsum, where it is involved in spermatial binding to trichogynes. []

Q6: Can this compound be synthesized enzymatically?

A: Yes, enzymatic synthesis of GDP-L-(-)-Fucose is well-documented. One pathway utilizes GDP-D-mannose as a precursor, involving enzymes like GDP-D-mannose-4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG). This pathway is employed in engineered Saccharomyces cerevisiae for the production of 2'-fucosyllactose (2-FL), a beneficial human milk oligosaccharide. [] Another method involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase enzymes purified from pig kidney to synthesize labeled or unlabeled GDP-D-arabinopyranoside using GDP-D-[3H]arabinose as a precursor. []

Q7: What is the role of L-fucokinase in this compound utilization?

A: L-fucokinase is a key enzyme in the this compound metabolic pathway, responsible for phosphorylating this compound to L-fucose 1-phosphate. Interestingly, this enzyme's activity can be modulated by various metabolites. It is inhibited by ADP and GDP-β-L-fucose, potentially indicating a feedback inhibition mechanism. Conversely, GMP and GDP-α-D-mannose stimulate L-fucokinase activity. []

Q8: How does the structure of this compound relate to its biological activity?

A: The specific arrangement of hydroxyl groups on the this compound molecule contributes significantly to its recognition by enzymes and lectins. Modifications to the fucose structure, such as sulfation, can significantly alter its binding affinity and biological activity. For instance, in sea urchin fertilization, the anomeric configuration (alpha or beta) of the glycosidic linkage in sulfated polysaccharides, including L-fucose-containing ones, plays a crucial role in their ability to induce the sperm acrosome reaction. []

Q9: Are there strategies to improve the stability or bioavailability of this compound for potential therapeutic applications?

A9: While specific strategies depend on the application, researchers are exploring methods like encapsulation or chemical modification to enhance stability, solubility, and bioavailability of this compound.

Q10: How is this compound typically detected and quantified?

A: Several analytical techniques are employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection. These techniques offer high sensitivity and selectivity for accurate quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.